molecular formula C65H117N7O20 B13912921 [(2S)-3-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl-[(2S)-1-[[(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-1-oxopropan-2-yl]amino]-2-hexadecanoyloxypropyl] hexadecanoate

[(2S)-3-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl-[(2S)-1-[[(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-1-oxopropan-2-yl]amino]-2-hexadecanoyloxypropyl] hexadecanoate

Cat. No.: B13912921
M. Wt: 1316.7 g/mol
InChI Key: BMAIVTZQNNNINA-HNQORNRBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “[(2S)-3-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl-[(2S)-1-[[(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-1-oxopropan-2-yl]amino]-2-hexadecanoyloxypropyl] hexadecanoate” is a complex organic molecule with multiple functional groups, including acetamido, hydroxy, and amino groups. This compound is likely to have significant biological and chemical properties due to its intricate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective functionalization, and coupling reactions. The specific synthetic route would depend on the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of complex organic molecules often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of flow chemistry, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific functional groups being targeted and the reaction conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic reactions.

Biology

In biology, the compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

Industry

In industry, the compound might be used in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

  • [(2S)-3-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]oxy]propyl]amino]propanoic acid
  • [(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-4-yl]oxy}propyl)amino]propanoic acid

Uniqueness

The uniqueness of the compound lies in its specific arrangement of functional groups and stereochemistry, which can lead to unique chemical and biological properties.

Properties

Molecular Formula

C65H117N7O20

Molecular Weight

1316.7 g/mol

IUPAC Name

[(2S)-3-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl-[(2S)-1-[[(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-1-oxopropan-2-yl]amino]-2-hexadecanoyloxypropyl] hexadecanoate

InChI

InChI=1S/C65H117N7O20/c1-8-10-12-14-16-18-20-22-24-26-28-30-32-34-52(78)87-41-47(89-53(79)35-33-31-29-27-25-23-21-19-17-15-13-11-9-2)38-72(43(4)61(83)71-62(84)48(36-37-51(67)77)70-60(82)42(3)66)63(85)44(5)88-59-55(69-46(7)76)64(86)90-50(40-74)58(59)92-65-54(68-45(6)75)57(81)56(80)49(39-73)91-65/h42-44,47-50,54-59,64-65,73-74,80-81,86H,8-41,66H2,1-7H3,(H2,67,77)(H,68,75)(H,69,76)(H,70,82)(H,71,83,84)/t42-,43-,44?,47-,48+,49+,50+,54+,55+,56+,57+,58+,59+,64-,65-/m0/s1

InChI Key

BMAIVTZQNNNINA-HNQORNRBSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CN([C@@H](C)C(=O)NC(=O)[C@@H](CCC(=O)N)NC(=O)[C@H](C)N)C(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CN(C(C)C(=O)NC(=O)C(CCC(=O)N)NC(=O)C(C)N)C(=O)C(C)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CO)O)NC(=O)C)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.